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molecular formula C9H7NO2 B181627 4-Cyanophenylacetic acid CAS No. 5462-71-5

4-Cyanophenylacetic acid

Cat. No. B181627
M. Wt: 161.16 g/mol
InChI Key: WEBXRQONNWEETE-UHFFFAOYSA-N
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Patent
US06200976B1

Procedure details

14.2 g (0.081 mol) of methyl(4-cyano-phenyl)-acetate are dissolved in 100 ml ethanol and after the addition of 20 ml 2N sodium hydroxide solution stirred for 1 hour at ambient temperature. The solvent is distilled off, the residue is mixed with ice water and glacial acetic acid. The substance precipitated is suction filtered and dried.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1.[OH-].[Na+]>C(O)C>[C:11]([C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:13])=[O:2])=[CH:10][CH:9]=1)#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
ADDITION
Type
ADDITION
Details
the residue is mixed with ice water and glacial acetic acid
CUSTOM
Type
CUSTOM
Details
The substance precipitated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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